molecular formula C10H14O2 B12933978 Carvone-5,6-oxide, cis-(+)- CAS No. 39903-98-5

Carvone-5,6-oxide, cis-(+)-

Cat. No.: B12933978
CAS No.: 39903-98-5
M. Wt: 166.22 g/mol
InChI Key: YGMNGQDLUQECTO-QNSHHTMESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Carvone-5,6-oxide, cis-(+)- can be synthesized through the epoxidation of carvone. The reaction typically involves the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions . The reaction proceeds with high stereoselectivity, yielding the cis-(+)-isomer.

Industrial Production Methods

In industrial settings, the production of Carvone-5,6-oxide, cis-(+)- often involves the use of large-scale epoxidation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Carvone-5,6-oxide, cis-(+)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carvone-5,6-oxide, cis-(+)- has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the flavor and fragrance industry for its minty aroma

Mechanism of Action

The mechanism of action of Carvone-5,6-oxide, cis-(+)- involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and receptor binding. For example, its antimicrobial properties may be due to its ability to disrupt microbial cell membranes .

Comparison with Similar Compounds

Carvone-5,6-oxide, cis-(+)- can be compared with other similar compounds such as:

Carvone-5,6-oxide, cis-(+)- is unique due to its specific stereochemistry, which imparts distinct chemical and sensory properties .

Properties

CAS No.

39903-98-5

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(1R,4S,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one

InChI

InChI=1S/C10H14O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7,9H,1,4-5H2,2-3H3/t7-,9-,10+/m1/s1

InChI Key

YGMNGQDLUQECTO-QNSHHTMESA-N

Isomeric SMILES

CC(=C)[C@H]1C[C@@H]2[C@@](O2)(C(=O)C1)C

Canonical SMILES

CC(=C)C1CC2C(O2)(C(=O)C1)C

Origin of Product

United States

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